molecular formula C23H30N2O5S B3560521 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3560521
M. Wt: 446.6 g/mol
InChI Key: TUUGQZBTUSDJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a dimethoxybenzene ring, and an isopropyl-substituted phenyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-16(2)17-5-7-19(8-6-17)24-23(26)18-11-13-25(14-12-18)31(27,28)20-9-10-21(29-3)22(15-20)30-4/h5-10,15-16,18H,11-14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUGQZBTUSDJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
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1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
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1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
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1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

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